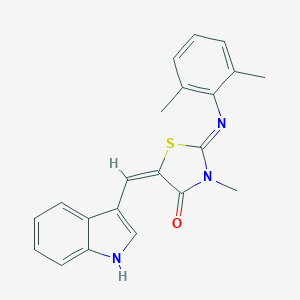
(5E)-2-(2,6-dimethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-3-methyl-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-2-(2,6-dimethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-3-methyl-1,3-thiazolidin-4-one, also known as DMIT, is a synthetic compound that has been studied for its potential therapeutic applications. DMIT is a thiazolidinone derivative that has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. In
Wirkmechanismus
The mechanism of action of (5E)-2-(2,6-dimethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-3-methyl-1,3-thiazolidin-4-one is not fully understood, but it is thought to involve the inhibition of various signaling pathways. This compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. It has also been found to inhibit the PI3K/Akt signaling pathway, which is involved in cell proliferation and survival. In addition, this compound has been shown to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. This compound has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In addition, this compound has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
(5E)-2-(2,6-dimethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-3-methyl-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab using simple reaction conditions. This compound has also been shown to exhibit various biological activities, making it a useful tool for studying the mechanisms of inflammation, cancer, and diabetes. However, there are also some limitations to using this compound in lab experiments. It has limited solubility in water, which can make it difficult to use in certain assays. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on (5E)-2-(2,6-dimethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-3-methyl-1,3-thiazolidin-4-one. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of this compound, which could lead to the development of new therapeutic agents for the treatment of inflammation, cancer, and diabetes. Finally, the potential use of this compound as a lead compound for drug development should be explored further.
Synthesemethoden
The synthesis of (5E)-2-(2,6-dimethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-3-methyl-1,3-thiazolidin-4-one involves the reaction of 2,6-dimethylaniline, indole-3-carboxaldehyde, and 2-methyl-4-thiazolidinone in the presence of acetic acid as a catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form the thiazolidinone ring. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
(5E)-2-(2,6-dimethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-3-methyl-1,3-thiazolidin-4-one has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to have anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, this compound has been shown to have anti-diabetic effects by improving glucose tolerance and insulin sensitivity.
Eigenschaften
Molekularformel |
C21H19N3OS |
|---|---|
Molekulargewicht |
361.5 g/mol |
IUPAC-Name |
(5E)-2-(2,6-dimethylphenyl)imino-5-(1H-indol-3-ylmethylidene)-3-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H19N3OS/c1-13-7-6-8-14(2)19(13)23-21-24(3)20(25)18(26-21)11-15-12-22-17-10-5-4-9-16(15)17/h4-12,22H,1-3H3/b18-11+,23-21? |
InChI-Schlüssel |
RKRUBLFSINPGIC-ZCXLDBAHSA-N |
Isomerische SMILES |
CC1=C(C(=CC=C1)C)N=C2N(C(=O)/C(=C\C3=CNC4=CC=CC=C43)/S2)C |
SMILES |
CC1=C(C(=CC=C1)C)N=C2N(C(=O)C(=CC3=CNC4=CC=CC=C43)S2)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)N=C2N(C(=O)C(=CC3=CNC4=CC=CC=C43)S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




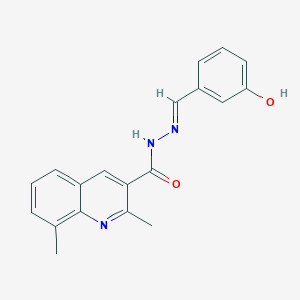
![N-(4-{2-[(2-methyl-3-quinolinyl)carbonyl]carbohydrazonoyl}phenyl)acetamide](/img/structure/B306727.png)

![N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2-methyl-3-quinolinecarbohydrazide](/img/structure/B306729.png)
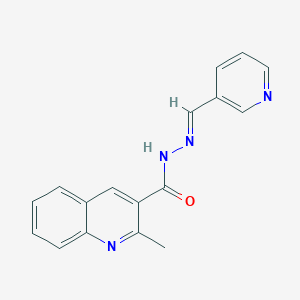
![N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide](/img/structure/B306733.png)
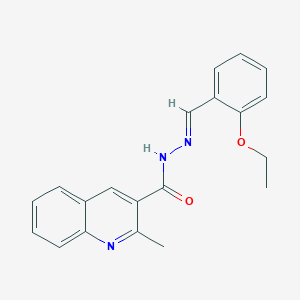
![N'-[(E)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide](/img/structure/B306736.png)
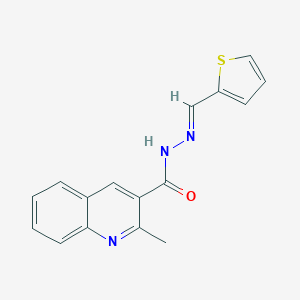
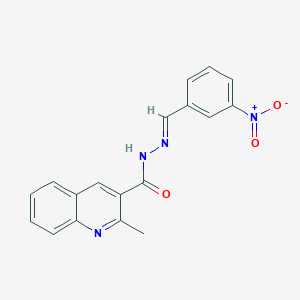
![N'-[(2-ethoxy-1-naphthyl)methylene]-2-methyl-3-quinolinecarbohydrazide](/img/structure/B306740.png)

![N'-[(E)-indol-3-ylidenemethyl]-2,6-dimethylquinoline-3-carbohydrazide](/img/structure/B306742.png)